ジヒドロカバイン

概要

説明

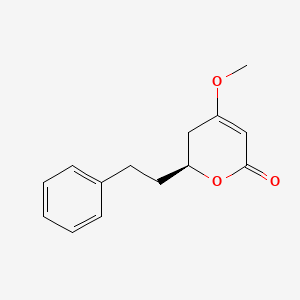

Dihydrokavain is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its anxiolytic properties and contributes significantly to the calming effects of kava . Structurally, dihydrokavain is similar to kavain, differing only by the saturation of a double bond at the C7 position .

科学的研究の応用

Dihydrokavain has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of kavalactones.

Biology: Investigated for its effects on neurotransmission and potential neuroprotective properties.

Industry: Utilized in the development of dietary supplements and herbal medicines.

作用機序

Dihydrokavain exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances GABAergic neurotransmission, leading to anxiolytic and sedative effects . Additionally, dihydrokavain has been shown to inhibit monoamine oxidase B, which may contribute to its mood-enhancing properties .

Safety and Hazards

Dihydrokavain is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Dihydrokavain, like kavain, enhances GABAergic neurotransmission and produces anxiolytic and sedative effects . Additionally, dihydrokavain has been reported to possess anti-inflammatory properties, suggesting potential benefits in inflammatory conditions such as arthritis and inflammatory bowel disease .

Cellular Effects

Dihydrokavain appears to contribute significantly to the anxiolytic effects of kava, based on a study in chicks . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .

Molecular Mechanism

It is known that dihydrokavain, like kavain, enhances GABAergic neurotransmission, which could explain its anxiolytic and sedative effects .

Temporal Effects in Laboratory Settings

It is known that the effects of kava, which contains dihydrokavain, can last for several hours .

Dosage Effects in Animal Models

It is known that kava, which contains dihydrokavain, has been used in various doses in animal studies to investigate its anxiolytic effects .

Metabolic Pathways

It is known that kavain, a compound similar to dihydrokavain, is quickly metabolised via the first pass effect .

Transport and Distribution

It is known that kava root extract’s chemistry, absorption, distribution, metabolism and excretion (ADME) have been studied .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope and polarization .

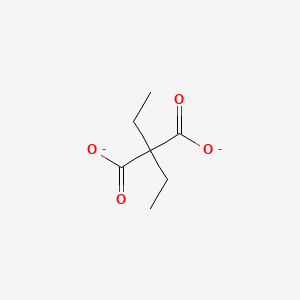

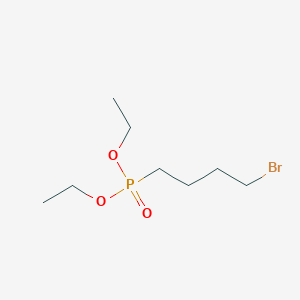

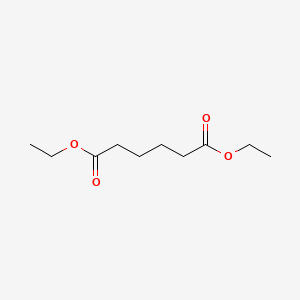

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydrokavain involves the preparation of 6-phenylethyl-6-valerolactone followed by the alkylation of dihydroresorcinol and a reverse Claisen reaction . The reaction conditions typically involve the use of chloroform and methanol as solvents, with the reaction being carried out under alkaline conditions .

Industrial Production Methods: Industrial production of dihydrokavain is often achieved through the extraction of kava roots, followed by purification using chromatographic techniques. The extraction process involves the use of solvents like hexane to ensure high yields of dihydrokavain .

化学反応の分析

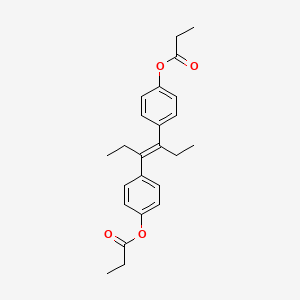

Types of Reactions: Dihydrokavain undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include hydroxylated derivatives and halogenated compounds .

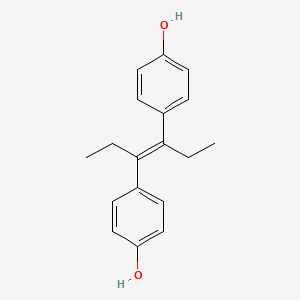

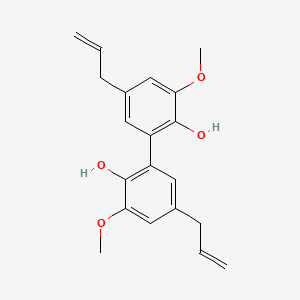

類似化合物との比較

Dihydrokavain is structurally similar to other kavalactones such as kavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin . The primary difference between dihydrokavain and kavain is the saturation of the double bond at the C7 position . While both compounds share similar pharmacological effects, dihydrokavain is noted for its stronger anti-inflammatory properties .

Similar Compounds:

- Kavain

- Methysticin

- Dihydromethysticin

- Yangonin

- Desmethoxyyangonin

Dihydrokavain’s unique structural features and pharmacological profile make it a compound of significant interest in both scientific research and industrial applications.

特性

IUPAC Name |

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033433 | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

587-63-3 | |

| Record name | Dihydrokavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAWAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

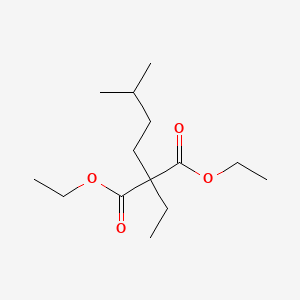

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

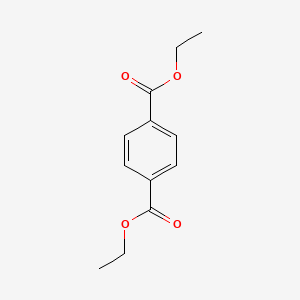

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)